clavigerin B

Description

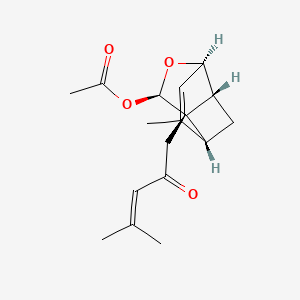

Structure

3D Structure

Properties

Molecular Formula |

C17H22O4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[(1R,3R,6R,8R,9S)-4-methyl-9-(4-methyl-2-oxopent-3-enyl)-7-oxatricyclo[4.3.0.03,9]non-4-en-8-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-9(2)5-12(19)8-17-13-7-14(17)15(6-10(13)3)21-16(17)20-11(4)18/h5-6,13-16H,7-8H2,1-4H3/t13-,14+,15-,16+,17+/m1/s1 |

InChI Key |

BKOKHVZCDIZBDJ-ALYAQQCSSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]3C[C@H]1[C@@]3([C@H](O2)OC(=O)C)CC(=O)C=C(C)C |

Canonical SMILES |

CC1=CC2C3CC1C3(C(O2)OC(=O)C)CC(=O)C=C(C)C |

Synonyms |

clavigerin B |

Origin of Product |

United States |

Advanced Methodologies for Clavigerin B Structural Elucidation

Spectroscopic Analysis for Connectivity and Stereochemistry

Spectroscopic techniques play a crucial role in determining the arrangement of atoms (connectivity) and the spatial orientation of groups (stereochemistry) within a molecule like clavigerin B.

High-Resolution NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. High-resolution NMR, including both one-dimensional (1D) and two-dimensional (2D) experiments, is essential for complex natural products like this compound. researchgate.netnih.gov

Detailed analysis of 1H and 13C NMR spectra provides insights into the types of protons and carbons, their chemical environments, and their coupling patterns. researchgate.netnih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable for establishing connectivity by revealing correlations between coupled protons and between protons and carbons, including those separated by multiple bonds. researchgate.netnd.edu These correlations help piece together the molecular skeleton.

For this compound, NMR data has been reported and compared with related compounds like clavigerin A, indicating similarities in their structures. researchgate.net The application of comprehensive NMR analysis is critical for assigning each signal to a specific nucleus in the molecule and determining the complex ring system and substituent positions.

Advanced Mass Spectrometry Techniques

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its elemental composition and structural subunits. High-resolution mass spectrometry (HR-MS) is particularly important as it can provide accurate mass measurements, allowing for the determination of the molecular formula. researchgate.netmdpi.com

Analysis of the fragmentation pattern in MS can provide clues about the connectivity within the molecule. By breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratio, researchers can infer the presence of specific functional groups and the way in which different parts of the molecule are connected. zenodo.org For this compound, mass spectrometric analysis has been used in conjunction with spectroscopic methods to determine its structure. researchgate.net Techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) are commonly used in the analysis of natural product extracts. mdpi.com

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules, which refers to the precise 3D arrangement of atoms in space. nih.govmdpi.com For natural products with multiple stereocenters, like this compound, establishing the absolute configuration is critical for understanding their biological activity and for synthetic efforts.

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical methods. nih.govmdpi.comcas.czspectroscopyasia.com These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyasia.com The resulting spectra are highly sensitive to the stereochemistry and conformation of the molecule. mdpi.comspectroscopyasia.com By comparing experimental CD or VCD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. nih.govmdpi.comcas.czspectroscopyasia.com

For this compound, the absolute configuration was unambiguously determined through comparison of the optical rotations of synthesized enantiomers with those of the natural product. researchgate.netresearchgate.net This approach, while not a direct chiroptical spectroscopic method in itself, relies on the inherent chiroptical property of optical rotation and is a common strategy when spectroscopic methods are challenging or when synthetic routes to stereoisomers are available. Chiroptical methods are particularly valuable when X-ray crystallography is not feasible due to the inability to obtain suitable crystals. nih.govspectroscopyasia.com

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography is a technique that can provide a definitive 3D structure of a molecule at atomic resolution, provided that the compound can form suitable single crystals. mun.canih.govnih.gov By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, revealing the positions of the atoms. mun.canih.gov

While direct X-ray crystallographic data specifically for this compound was not prominently found in the search results for its initial structural elucidation, X-ray analysis has been used to determine the absolute configuration of related compounds like clavigerin A. researchgate.net Obtaining diffraction-quality crystals of complex natural products can be challenging, especially for flexible molecules. mdpi.comspectroscopyasia.com However, when successful, X-ray crystallography provides unambiguous information about bond lengths, bond angles, and stereochemistry, serving as a powerful tool for confirming structures determined by other methods or for solving structures that are intractable by spectroscopy alone.

The combined application of high-resolution NMR, advanced mass spectrometry, chiroptical methods, and, when possible, X-ray crystallography, forms a powerful suite of techniques for the comprehensive structural elucidation of complex natural products like this compound, allowing for the determination of its intricate connectivity and stereochemistry.

Synthetic Chemistry of Clavigerin B and Analogs

Total Synthesis Strategies and Stereocontrol

Total synthesis efforts towards clavigerin B have focused on constructing the core bicyclo[3.1.1]heptene skeleton with high efficiency and precise stereochemical control. researchgate.net These strategies often involve convergent approaches, assembling the molecule from smaller, more readily available fragments.

Stereoselective Reaction Development (e.g., Ireland-Claisen Rearrangement)

Stereoselective reactions are indispensable in the synthesis of complex molecules like this compound, where specific spatial arrangements of atoms are critical for biological activity. The Ireland-Claisen rearrangement has been highlighted as a key transformation in the synthesis of the clavigerin core. researchgate.netnii.ac.jp This powerful carbon-carbon bond-forming reaction is a nih.govnih.gov-sigmatropic rearrangement that can proceed with high stereoselectivity, particularly when employing silyl (B83357) ketene (B1206846) acetals derived from allyl esters. wikipedia.orgorganic-chemistry.org The geometry of the enolate intermediate in the Ireland-Claisen rearrangement can dictate the stereochemical outcome of the newly formed carbon-carbon bond, allowing for control over relative stereochemistry. organic-chemistry.org The reaction typically proceeds through a chair-like transition state, contributing to its stereochemical predictability. numberanalytics.com

Enantioselective Synthesis Approaches

The synthesis of a single enantiomer of a chiral compound is paramount, especially in the context of natural products which often exhibit stereospecific biological activity. Enantioselective synthesis aims to produce one stereoisomer in unequal amounts, often favoring one enantiomer over the other. wikipedia.org For this compound, enantioselective approaches are necessary to synthesize the naturally occurring form and unambiguously determine its absolute configuration. researchgate.net The first total synthesis of both enantiomers of clavigerins B and C was achieved, allowing for the determination of the absolute configurations of the natural products by comparing the optical rotations. researchgate.net The absolute configurations of natural clavigerins B and C were determined to be 1S,3S,6S,8S,9R. researchgate.net Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from readily available chiral pool materials. wikipedia.org While specific enantioselective methods beyond the synthesis of both enantiomers for characterization were not detailed, the ability to synthesize both forms is a fundamental aspect of establishing the correct stereochemistry.

Development of Synthetic Methodologies Applicable to this compound Scaffolds

The synthesis of this compound has likely benefited from or contributed to the development of general synthetic methodologies applicable to complex polycyclic scaffolds. frontiersin.org Strategies for constructing such frameworks often involve efficient bond-forming reactions and cascade sequences. While the search results did not provide extensive details on specific methodologies developed for this compound scaffolds beyond the Ireland-Claisen rearrangement, the synthesis of complex natural products frequently drives innovation in areas like stereoselective cyclizations, functional group transformations, and the use of various catalysts. frontiersin.org For example, Wacker oxidation has been mentioned in the context of accessing this compound. The development of synthetic methods for polycyclic natural product scaffolds often focuses on achieving high step and atom economy, as well as structural complexity and diversity. frontiersin.org

Chemical Modifications for Derivative Generation

Chemical modifications of this compound can lead to the generation of derivatives, which may be useful for exploring structure-activity relationships or for other purposes. One notable example of a this compound derivative is methoxy (B1213986) this compound. nih.gov Interestingly, methoxy this compound has been reported as an artifact formed during the isolation and purification process, specifically during reverse phase flash chromatography with methanol-water mixtures. researchgate.netmdpi.com This highlights how even seemingly simple chemical modifications can occur under certain conditions. The formation of such artifacts involves the reaction of the natural product with the solvent used. researchgate.netmdpi.com In the case of methoxy this compound, methanol (B129727) reacts with the acetoxy acetal (B89532) group of this compound through alcoholysis. researchgate.net This observation underscores the importance of considering potential chemical transformations during isolation and handling of natural products.

Investigations into Clavigerin B Biosynthesis

Elucidation of Precursor Pathways (e.g., Terpenoid Biosynthesis)

Terpenoids, including sesquiterpenes like clavigerin B, are synthesized from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comlibretexts.org These five-carbon precursors are assembled through two main pathways: the mevalonate (B85504) (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comlibretexts.org The MVA pathway typically operates in the cytosol and is a source for sesquiterpenes and triterpenes, while the MEP pathway is localized in plastids and produces precursors for monoterpenes, diterpenes, and carotenoids. mdpi.comlibretexts.orgresearchgate.netaocs.org

Isoprenyl diphosphate synthases (IDSs) catalyze the condensation of IPP and DMAPP to form prenyl diphosphates of different lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). mdpi.com Sesquiterpenes are derived from farnesyl diphosphate (FPP). mdpi.comresearchgate.net The structural diversity of terpenoids arises from the action of terpene synthase (TPS) enzymes, which catalyze the cyclization and rearrangement of these prenyl diphosphates. mdpi.comnih.gov Further modifications, such as oxidation, hydroxylation, and glycosylation, are carried out by tailoring enzymes, including cytochrome P450 oxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). mdpi.comfrontiersin.orgmdpi.comresearchgate.net

Given that this compound is a sesquiterpene, its biosynthesis is likely to involve the mevalonate pathway for the production of FPP, followed by cyclization catalyzed by a sesquiterpene synthase and subsequent modifications by tailoring enzymes.

Identification and Characterization of Biosynthetic Enzymes

Identifying and characterizing the specific enzymes involved in the biosynthesis of a natural product typically involves identifying the genes encoding these enzymes, often found clustered together in biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgmdpi.complos.orgnih.govbiorxiv.org BGCs contain genes for core biosynthetic enzymes (like terpene synthases), tailoring enzymes, regulatory proteins, and transporters. plos.org

Techniques for identifying BGCs include genome sequencing and mining, often combined with transcriptomic analysis to identify genes that are co-expressed under conditions where the natural product is produced. frontiersin.orgplos.orgbiorxiv.org Once candidate genes are identified, their functions can be characterized through various methods, including:

Gene Expression and Enzyme Activity Analysis

Analyzing the expression levels of candidate genes under different conditions can provide clues about their involvement in the biosynthetic pathway. Genes involved in the biosynthesis of a compound are typically upregulated when the organism is producing that compound. frontiersin.orgfrontiersin.org

Enzyme activity analysis involves expressing the candidate enzyme recombinantly and testing its ability to catalyze the suspected reaction in vitro using proposed substrates. mdpi.comfrontiersin.orgnih.gov This can involve using techniques like chromatography (e.g., HPLC) and mass spectrometry to analyze reaction products. researchgate.netnih.gov

Mechanistic Enzymology of Key Biotransformations

Mechanistic enzymology studies aim to understand the detailed chemical steps catalyzed by an enzyme, the intermediates involved, and the factors influencing catalytic efficiency. ucdavis.eduthibodeauxlab.combcm.edunih.govnih.gov This can involve kinetic studies, site-directed mutagenesis to identify critical amino acid residues, and structural studies (e.g., X-ray crystallography) to visualize the enzyme's active site and how it interacts with substrates and inhibitors. While specific details for this compound are not available, studies on other terpenoid biosynthetic enzymes or enzymes involved in complex natural product biosynthesis provide examples of these approaches. frontiersin.orgthibodeauxlab.comnih.gov

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracking the incorporation of labeled atoms from precursor molecules into the final product. biorxiv.orgnih.govresearchgate.netnih.gov By feeding isotopically labeled substrates (e.g., with ¹³C, ²H, or ¹⁵N) to the producing organism and analyzing the labeling pattern in the isolated natural product using techniques like NMR spectroscopy or mass spectrometry, researchers can determine which precursors are incorporated and how their carbon skeletons are rearranged during biosynthesis. biorxiv.orgnih.govresearchgate.net This approach can help confirm proposed intermediates and reaction sequences.

Biosynthetic Pathway Engineering Approaches

Biosynthetic pathway engineering involves manipulating the genes and enzymes of a biosynthetic pathway to improve the production of a natural product, produce analogs, or transfer the pathway to a heterologous host. nih.govnih.govuni-hannover.defrontiersin.orgmdpi.com Strategies include:

Overexpression of pathway genes: Increasing the levels of key enzymes to enhance metabolic flux towards the desired product. aocs.org

Knockout or knockdown of competing pathways: Reducing the production of unwanted byproducts.

Directed evolution or enzyme engineering: Modifying enzymes to improve their activity, specificity, or introduce new catalytic capabilities. nih.gov

Heterologous expression: Introducing the entire biosynthetic gene cluster into a different organism that is easier to culture or manipulate, potentially leading to higher yields or the production of novel derivatives. nih.govuni-hannover.de

While the specific application of these techniques to this compound biosynthesis is not detailed in the provided results, these are standard approaches in natural product biosynthesis research that would likely be employed to study and potentially engineer the production of this compound.

Academic Research into Clavigerin B Biological Activities

In Vitro Biological Activity Screening Methodologies

In vitro screening methodologies are crucial for identifying and characterizing the biological effects of compounds like clavigerin B at the cellular or molecular level. These methods allow for controlled experiments to investigate specific mechanisms of action.

Cell-Based Assays for Specific Biological Responses

Cell-based assays are widely used in drug discovery and biological research to assess the effects of compounds on living cells. These assays can measure a variety of cellular responses, including viability, proliferation, signaling pathway activation, and the production of specific molecules like cytokines or chemokines. hdbiosciences.comcriver.comnih.gov They provide a more biologically relevant context compared to purely biochemical assays, as they account for cellular uptake, metabolism, and the complex interplay of intracellular pathways. criver.comnih.gov Different types of cell-based assays exist, ranging from simple single-cell viability tests to complex co-culture and 3D models that better mimic in vivo environments. criver.com Techniques such as ELISA, MSD multiplex, flow cytometry, and real-time qPCR are employed to quantify responses in cell-based assays. hdbiosciences.com

Enzyme Inhibition Studies (e.g., Pancreatic Lipase (B570770) Inhibition)

Enzyme inhibition studies are a key aspect of in vitro biological screening, aiming to determine if a compound can modulate the activity of specific enzymes. libretexts.orgjackwestin.comlumenlearning.com Inhibiting enzyme activity can have various biological consequences, and this approach is fundamental in the development of many therapeutic agents. jackwestin.comlumenlearning.com

One enzyme of interest in the context of potential anti-obesity research is pancreatic lipase. Pancreatic lipase plays a critical role in the digestion and absorption of dietary fats by hydrolyzing triglycerides in the small intestine. ms-editions.clejgm.co.ukmdpi.com Inhibition of pancreatic lipase can reduce fat absorption, making it a target for weight management strategies. ms-editions.clmdpi.comnih.gov In vitro assays for pancreatic lipase inhibition typically involve incubating the enzyme with a substrate and the test compound, then measuring the reduction in substrate hydrolysis. ms-editions.clmdpi.comnih.gov Orlistat, a known pancreatic lipase inhibitor, is often used as a reference compound in these studies. ms-editions.clnih.gov While the provided search results mention pancreatic lipase inhibition studies in general and for other compounds like flavonoid derivatives, there is no specific data presented within the search results regarding this compound's activity against pancreatic lipase. ms-editions.clejgm.co.ukmdpi.comnih.gov

Receptor Binding Assays

Receptor binding assays are utilized to determine if a compound can bind to specific biological receptors, which are often protein molecules on the surface or inside cells that receive signals. europeanpharmaceuticalreview.comeurofinsdiscovery.commerckmillipore.comnih.gov These assays are powerful tools in drug discovery for identifying compounds that can activate or block receptor function. europeanpharmaceuticalreview.comeurofinsdiscovery.com They can provide information about the affinity of a compound for a receptor and its selectivity. eurofinsdiscovery.com Common methods include using radiolabeled ligands that compete with the test compound for binding sites on the receptor. eurofinsdiscovery.commerckmillipore.comnih.gov Techniques like filtration assays, scintillation proximity assays (SPA), and fluorescence-based methods (e.g., fluorescence polarization) are employed in receptor binding studies. eurofinsdiscovery.commerckmillipore.comnih.gov While the methodology for receptor binding assays is well-described in the search results, there is no specific information provided about this compound being tested in such assays. europeanpharmaceuticalreview.comeurofinsdiscovery.commerckmillipore.comnih.govresearchgate.net

In Vivo Model Studies for Biological Efficacy (excluding human trials)

In vivo model studies are essential for evaluating the biological efficacy of a compound in a complex living system, providing insights that in vitro studies alone cannot. These studies use animal models to assess the compound's effects on disease processes, physiological functions, or specific biological responses. researchgate.netpsu.edufrontiersin.org

Establishment of Relevant Animal Models

Establishing relevant animal models is a critical first step in in vivo research. The choice of animal model depends on the specific biological activity being investigated and the human condition or biological process being mimicked. researchgate.netpsu.edufrontiersin.org Models should ideally replicate key aspects of the biology relevant to the compound's potential effects. For example, studies on bone repair might use rat, rabbit, dog, sheep, or pig models, each with different advantages and limitations regarding size, cost, and how well they mimic human bone healing. psu.edu Similarly, studies on infectious diseases like osteomyelitis utilize animal models, often rats, to investigate pathogenicity and evaluate therapeutic strategies. frontiersin.org In the context of this compound's known insect antifeedant activity, relevant in vivo models would involve testing the compound on specific insect species. researchgate.netacs.orgsci-hub.se

Evaluation of Biological Responses in Model Systems

Once an appropriate animal model is established, biological responses to the compound are evaluated. This involves administering the compound to the animals and measuring various parameters to assess its efficacy and effects. For this compound, research has demonstrated potent insect antifeedant activity against the larvae of the carpet beetle (Anthrenocerus australis) and significant insecticidal and antifeedant activities against clothes moth larvae (Tineola bisselliella). researchgate.netsci-hub.se Studies reported antifeedant activity values for this compound on wool against carpet beetle larvae at 0.026% w/w. researchgate.net Both clavigerins A and B showed significant insecticidal and antifeedant activities against clothes moth larvae at 0.1% w/w. researchgate.net These findings indicate that this compound is effective in deterring feeding and causing mortality in these insect pests in in vivo settings. researchgate.netsci-hub.se

Insect Antifeedant Activity of Clavigerins A and B

| Compound | Insect Species | Activity Type | Concentration (% w/w on wool) | Result | Citation |

| This compound | Australian carpet beetle | Antifeedant | 0.026 | Potent antifeedant | researchgate.net |

| This compound | Webbing clothes moth | Antifeedant | 0.1 | Significant antifeedant | researchgate.net |

| This compound | Webbing clothes moth | Insecticidal | 0.1 | Significant insecticidal | researchgate.net |

| Clavigerin A | Australian carpet beetle | Antifeedant | 0.05 | Potent antifeedant | researchgate.net |

| Clavigerin A | Webbing clothes moth | Antifeedant | 0.1 | Significant antifeedant | researchgate.net |

| Clavigerin A | Webbing clothes moth | Insecticidal | 0.1 | Significant insecticidal | researchgate.net |

| Azadirachtin | Australian carpet beetle | Antifeedant | 0.007 | Active (Positive Control) | researchgate.net |

Note: Data compiled from search result researchgate.net.

Research suggests that the insect antifeedant activity of clavigerins, including this compound, may be due to their facile hydrolysis to corresponding aldehydes, acting as hidden 1,4-dicarbonyl compounds. researchgate.netacs.orgsci-hub.se

Mechanism of Action Studies for Clavigerin B

Molecular Target Identification and Validation

Identifying the specific protein or molecular targets that clavigerin B interacts with is a critical step in understanding its mechanism of action. This process often involves a combination of biochemical and cellular techniques. Target engagement studies aim to confirm a direct physical interaction between the compound and its putative target within a biological system. mdpi.comnih.govpelagobio.com

Proteomic Approaches for Target Engagement

Proteomic approaches are powerful tools for the unbiased identification of proteins that a small molecule like this compound might bind to. Techniques such as pull-down assays with immobilized compound, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) can be employed. mdpi.comnih.govnsf.gov

CETSA/TPP: The Cellular Thermal Shift Assay (CETSA) and its proteome-wide variant, Thermal Proteome Profiling (TPP), are label-free techniques that assess drug-target engagement in cells or tissues based on the principle that ligand binding can increase a protein's thermal stability. mdpi.comnih.govnih.gov When a compound binds to a target protein, it often makes the protein more resistant to heat denaturation. By heating cell lysates or intact cells to a range of temperatures in the presence and absence of the compound and then quantifying the amount of soluble protein remaining, researchers can identify proteins whose thermal stability is shifted by the compound, indicating a potential interaction. mdpi.comnih.gov High-throughput CETSA-MS workflows can screen for target engagement across the proteome. mdpi.com While challenges exist in detecting low-abundance proteins and distinguishing true targets from artifacts like thermal proximity coaggregation, these methods provide physiologically relevant insights into drug-target engagement. mdpi.com

Affinity Chromatography and Mass Spectrometry: Traditional affinity chromatography, where the small molecule is immobilized on a solid support, can be used to capture binding partners from cell lysates. utah.edumdpi.com Eluted proteins are then identified using mass spectrometry (MS). utah.edumdpi.com Quantitative proteomics workflows can enhance the insights gained from such experiments, allowing for dose-response analysis of target engagement. allumiqs.com

Genetic Perturbation Studies

Genetic perturbation studies complement biochemical approaches by investigating the functional consequences of altering the expression or activity of putative target genes. plos.orgnih.govnih.govbroadinstitute.org If a specific protein is hypothesized to be the target of this compound, techniques such as CRISPR-Cas9 gene editing (knockout or knockdown), RNA interference (RNAi), or overexpression of the target protein can be used to validate the target. plos.orgnih.govbroadinstitute.org Observing whether genetic manipulation of the suspected target mimics or abrogates the phenotypic effects of this compound provides strong evidence for the target's relevance. plos.org Pooled CRISPR screens coupled with single-cell transcriptomics (Perturb-seq) allow for high-throughput assessment of the consequences of genetic perturbations. nih.gov

Cellular Pathway Modulation Analysis

Beyond identifying direct molecular targets, understanding how this compound affects broader cellular processes and signaling networks is crucial for a complete mechanism of action profile.

Signal Transduction Pathway Investigation

This compound's biological effects likely stem from its ability to modulate specific signal transduction pathways. kyoto-u.ac.jpnih.govfrontiersin.orgresearchgate.net Investigating these pathways can involve a variety of techniques:

Western Blotting: To assess the phosphorylation status or total levels of key proteins in relevant signaling cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways), which are commonly involved in various cellular responses. nih.govnih.gov

Reporter Assays: Using cell lines engineered with luciferase or fluorescent protein reporters under the control of promoters regulated by specific transcription factors or signaling pathways can indicate pathway activation or inhibition by this compound.

Transcriptomic Analysis: RNA sequencing or microarray analysis can reveal global changes in gene expression induced by this compound, pointing to affected pathways and cellular processes.

Impact on Cellular Homeostasis and Regulation

This compound, like many bioactive compounds, could impact cellular homeostasis, which is the ability of cells to maintain a stable internal environment despite external fluctuations. insp.mxplos.org This can involve effects on processes such as cell cycle progression, apoptosis, cellular metabolism, and ion transport. insp.mxdrugbank.comnih.gov

Cell Viability and Proliferation Assays: Measuring the effect of this compound on cell growth and survival using assays like MTT, MTS, or CellTiter-Glo can indicate cytotoxic or cytostatic effects.

Apoptosis Assays: Techniques such as Annexin V staining, caspase activation assays, or PARP cleavage detection can determine if this compound induces programmed cell death. drugbank.comsocepa.org

Cell Cycle Analysis: Flow cytometry can be used to assess the distribution of cells in different phases of the cell cycle, revealing if this compound causes cell cycle arrest.

Structure-Mechanism Relationships

Synthesis of Analogs: Creating structural analogs of this compound with specific modifications allows researchers to test how these changes impact its biological activity and target engagement. researchgate.net

Computational Modeling: Molecular docking and dynamics simulations can predict how this compound interacts with potential target proteins at an atomic level, providing insights into key binding interactions.

Structure-Activity Relationship (SAR) Studies: By correlating structural variations in this compound and its analogs with their observed biological activities (e.g., potency in cellular assays), SAR studies help delineate the structural features essential for its mechanism of action. nih.govrsc.org While detailed SAR specifically for this compound's mechanism in non-insect systems was not found, general principles of SAR apply.

Data Tables

Detailed Research Findings

The detailed research findings on this compound in the provided search results primarily highlight its isolation, structural determination, and insect antifeedant activity. researchgate.netresearchgate.netsci-hub.se While the importance of understanding its mechanism of action is noted, specific in-depth findings on its molecular targets or detailed cellular pathway modulation in non-insect species are not extensively reported in the immediate search results. The search results do provide context on general methods for elucidating mechanisms of action of natural products.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Clavigerin B and Its Derivatives

Systematic Structural Modifications and Derivative Library Design

Systematic structural modification and the design of derivative libraries are fundamental approaches in SAR studies to identify key structural features responsible for biological activity and to explore the chemical space around a lead compound. The total synthesis of clavigerin B has been achieved, which provides a foundation for the potential synthesis of various derivatives for SAR exploration. researchgate.netu-tokyo.ac.jp

Rational Design Based on Target Interaction

Rational design of derivatives typically relies on understanding the interaction of the parent compound with its biological target at a molecular level. For this compound, the primary reported activity is insect antifeedant. researchgate.netresearchgate.netresearchgate.netsci-hub.se A proposed mechanism for the insect antifeedant activity of clavigerins A and B suggests that their activity could be due to facile hydrolysis of the acetoxy acetal (B89532) group to the corresponding aldehydes. researchgate.netsci-hub.se This suggests that the acetoxy acetal moiety, or its potential to generate reactive aldehyde species, might be important for the observed activity. Rational design efforts could potentially focus on modifying this part of the molecule or introducing functionalities that mimic or modulate this proposed hydrolysis and subsequent interaction with a biological target. However, specific details regarding the definitive biological target(s) of this compound responsible for its antifeedant effect are not extensively described in the provided search results, limiting the scope for discussing rational design based on target interaction.

Diversity-Oriented Synthesis for SAR Exploration

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from common precursors to broadly explore biological activity space. While the total synthesis of this compound has been reported, indicating the feasibility of creating structural analogs, specific details on diversity-oriented synthesis strategies applied to the this compound scaffold for comprehensive SAR exploration were not found in the examined literature. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that correlate structural descriptors of compounds with their biological activity, allowing for the prediction of activity for new, untested compounds. researchgate.netnih.govresearchgate.netresearchgate.nettums.ac.ir

Specific QSAR studies focused on this compound and its derivatives were not identified in the provided search results. General principles of QSAR involve:

Descriptor Selection and Calculation

This step involves selecting and calculating numerical descriptors that represent various aspects of a molecule's structure, properties, and electronic characteristics. These can include 1D, 2D, and 3D descriptors. Without specific QSAR studies on this compound, details on which descriptors are relevant for predicting its activity cannot be provided.

Predictive Model Development and Validation

This involves using statistical methods to build a model that relates the selected descriptors to the observed biological activity. The model's predictive power is then validated using a separate set of compounds. Due to the lack of identified QSAR studies on this compound, no specific models or validation results can be discussed.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis studies the possible three-dimensional arrangements of a molecule, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.govmpg.denih.govnih.govmdpi.com These computational techniques can be valuable for understanding the preferred conformations of a compound, its flexibility, and how it might interact with a biological target.

While conformational analysis and molecular dynamics simulations are widely used techniques in medicinal chemistry and chemical biology, specific studies applying these methods to this compound or its derivatives to understand their conformational landscape or interactions with potential biological targets were not found in the provided search results. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.govmpg.denih.govnih.govmdpi.com Such studies could potentially provide valuable information regarding the bioactive conformation of this compound and guide the design of constrained or flexible analogs with altered activity.

Preclinical Research Methodologies and Translational Research Considerations Excluding Human Trials

In Vitro Efficacy Assessment

In vitro studies are a fundamental step in preclinical research, allowing for the assessment of a compound's biological activity in a controlled laboratory setting, often using cell cultures or isolated enzymes and receptors. news-medical.net These studies are relatively cost-effective, efficient, and can provide robust initial data on a compound's potential mechanisms of action and efficacy against specific biological targets or processes. news-medical.netnih.gov

For a compound like clavigerin B, depending on the hypothesized therapeutic application, in vitro efficacy assessment could involve various assays. For instance, if investigating potential cytotoxic activity, researchers would expose cancer cell lines to varying concentrations of this compound and measure cell viability or proliferation using methods like MTT, MTS, or CCK-8 assays. researchgate.net If assessing antimicrobial properties, in vitro studies would involve testing the compound against relevant bacterial or fungal strains to determine minimum inhibitory concentrations (MICs). Efficacy against specific enzymes or receptors could be evaluated using biochemical assays.

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are increasingly used to better mimic the in vivo environment and provide more physiologically relevant data compared to traditional 2D cell cultures. news-medical.netnih.gov These models can help in understanding complex interactions between the compound and different cell types or tissues. High-throughput screening (HTS) methodologies utilizing miniaturized assays can facilitate the rapid evaluation of large numbers of compounds, although detailed HTS data specifically for this compound's therapeutic efficacy is not widely reported in the provided search results. nih.gov

While this compound has been reported to show insect antifeedant activity, the specific in vitro methodologies used to explore this effect at a cellular or molecular level are not detailed in the provided information. sci-hub.seresearchgate.net

In Vivo Efficacy Models

In vivo studies are crucial for evaluating the efficacy of a compound within a living organism, providing insights into its complex interactions with biological systems, pharmacokinetics, and potential therapeutic effects in a more physiological context than in vitro models. news-medical.net These studies typically utilize animal models that are relevant to the disease or condition being studied. news-medical.netmeliordiscovery.com

The choice of in vivo model depends heavily on the intended therapeutic application of this compound. For example, if being developed as an anti-cancer agent, studies might employ xenograft models where human cancer cells are implanted into immunocompromised mice, or syngeneic models using rodent cancer cell lines in immunocompetent rodents. meliordiscovery.comnih.gov Efficacy would be assessed by measuring tumor growth inhibition or regression. For anti-inflammatory or immunosuppressive properties, various models of inflammation or autoimmune disease in rodents could be used. researchgate.net

In the case of this compound's reported insect antifeedant activity, in vivo studies have been conducted using insect larvae models, such as the Australian carpet beetle (Anthrenocerus australis) and the webbing clothes moth (Tineola bisselliella). sci-hub.se These studies involved exposing the insects to material containing this compound and observing their feeding behavior. Findings indicated that this compound exhibited antifeedant activity against the larvae of these species. sci-hub.se

Translational research considerations for in vivo studies involve selecting models that best recapitulate the human condition and endpoints that are predictive of clinical outcomes. nih.gov However, translating findings from animal models to humans remains a significant challenge in drug development. nih.gov

Methodological Rigor in Preclinical Research Design and Reporting

Ensuring methodological rigor in preclinical research is paramount for the reproducibility and reliability of findings, which in turn affects the translatability of these findings to clinical applications. nih.govelifesciences.orgnih.gov Key elements of rigorous preclinical study design include randomization, blinding, sample size estimation, and considering sex as a biological variable. elifesciences.orgnih.gov

Randomization helps to minimize selection bias by ensuring that experimental subjects are assigned to treatment or control groups randomly. elifesciences.org Blinding, where investigators and/or subjects are unaware of the treatment assignments, helps to reduce observer bias in data collection and analysis. elifesciences.orgnih.gov Appropriate sample size estimation is necessary to ensure that studies are adequately powered to detect a statistically significant effect if one exists, avoiding both underpowered studies that may miss true effects and overpowered studies that use more animals than necessary. Considering sex as a biological variable acknowledges potential differences in treatment response between males and females. elifesciences.org

Despite the recognized importance of these elements, studies have shown that the reporting and implementation of methodological rigor in preclinical research across various fields have been inconsistent and have not substantially improved over the years. nih.gov This lack of rigor contributes to the reproducibility crisis in biomedical research and hinders the translation of promising preclinical findings into successful clinical therapies. nih.govnih.gov

Future Directions and Emerging Research Avenues for Clavigerin B

Advanced Synthetic Strategies for Complex Analogs

The total synthesis of clavigerin B has been achieved, providing access to the compound for further study and modification researchgate.net. Synthetic strategies have involved key steps such as the Ireland-Claisen rearrangement for constructing the bicyclo[3.1.1]heptene skeleton and titanium-catalyzed stereoselective cyclization researchgate.net. The ability to synthesize both enantiomers has been crucial in determining the absolute configuration of natural clavigerins B and C researchgate.net. Future directions in this area involve developing more advanced and efficient synthetic strategies. This includes exploring novel methodologies for the stereoselective construction of the complex polyoxygenated bergamotane skeleton and the synthesis of diverse this compound analogs. Such efforts could facilitate the production of sufficient quantities for biological testing and enable structure-activity relationship studies to identify key structural features responsible for its biological activity.

Comprehensive Biosynthetic Pathway Elucidation

This compound is a sesquiterpenoid, a class of compounds whose biosynthesis typically involves the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways leading to the formation of farnesyl pyrophosphate (FPP), followed by cyclization and further modifications catalyzed by various enzymes researchgate.net. While the isolation source, the liverwort Lepidolaena clavigera, is known, the specific enzymatic steps and genetic machinery involved in the biosynthesis of this compound within this organism are not yet fully elucidated. Comprehensive studies are needed to identify the genes encoding the relevant enzymes, understand the regulatory mechanisms controlling their expression, and map the complete biosynthetic route from primary metabolites to this compound. Techniques such as transcriptomics, proteomics, and metabolomics, coupled with genetic manipulation in suitable expression systems, could prove invaluable in this endeavor researchgate.netcam.ac.ukpasteur.frresearchgate.net. A detailed understanding of the biosynthetic pathway could potentially enable engineered production of this compound or its precursors in heterologous hosts.

Identification of Novel Biological Targets and Pathways

This compound is recognized for its insect antifeedant activity researchgate.netresearchgate.net. However, the specific molecular targets and downstream biological pathways through which this compound exerts this effect remain largely unknown. Future research should focus on identifying the proteins or cellular components that interact with this compound in insects. This could involve a combination of approaches, including biochemical assays, pull-down experiments, and advanced techniques like activity-based protein profiling. Elucidating the biological pathways modulated by this compound will provide insights into its mechanism of action as an antifeedant and could potentially reveal novel targets for pest control strategies. Furthermore, exploring other potential biological activities of this compound and its analogs could uncover additional therapeutic or agricultural applications researchgate.net.

Integration of Computational Approaches in Research (e.g., AI in pathway elucidation)

Computational approaches, including artificial intelligence (AI) and machine learning (ML), are increasingly being integrated into various aspects of chemical and biological research aps.orgmdpi.comnih.govnih.govresearchgate.net. For this compound, computational methods can play a significant role in accelerating research. AI algorithms can be applied to analyze large datasets generated from omics studies to assist in the elucidation of the biosynthetic pathway researchgate.net. In silico methods like molecular docking and dynamics simulations can be used to predict potential biological targets and study the interaction of this compound with these targets at the molecular level mdpi.comnih.gov. Furthermore, computational tools can aid in the design of novel this compound analogs with improved activity or desired properties by predicting their chemical behavior and biological interactions nih.gov. The integration of AI in analyzing complex biological data, such as that from chemical ecology studies, could also help in understanding the intricate interactions between this compound, the liverwort, and insects aps.org.

Exploration of Chemical Ecology Roles (e.g., Insect Antifeedancy)

The role of this compound as an insect antifeedant is a key aspect of its chemical ecology researchgate.netresearchgate.net. Future research should delve deeper into the ecological significance of this compound in the natural environment of Lepidolaena clavigera. This includes studying the spectrum of insects affected by its antifeedant activity and understanding how the production of this compound is regulated in the liverwort in response to herbivory or other environmental cues nih.govresearchgate.net. Investigating the ecological interactions involving L. clavigera and its herbivores can provide valuable context for the biological function of this compound. Such studies contribute to the broader understanding of plant-insect interactions and the role of secondary metabolites in mediating these relationships nih.govcornell.edu.

Collaborative Interdisciplinary Research Initiatives

Advancing the understanding of this compound necessitates collaborative efforts across multiple scientific disciplines. Initiatives bringing together synthetic chemists, natural product chemists, biochemists, molecular biologists, entomologists, and computational scientists will be crucial govinfo.govscience.govwho.int. Interdisciplinary collaborations can facilitate the sharing of expertise, resources, and data, leading to a more holistic approach to research on this compound. For example, synthetic chemists can provide access to the compound and its analogs, while biologists can evaluate their activity and elucidate biological mechanisms. Computational scientists can support both synthesis and biological studies through modeling and data analysis. Collaborative initiatives can accelerate the pace of discovery and translate fundamental research into potential applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10870006 |

| Methoxy (B1213986) this compound | 101844090 |

Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 290.4 g/mol | PubChem |

| Monoisotopic Mass | 290.15180918 Da | PubChem |

| XLogP3 | 1.9 | PubChem |

Note: The values for computed properties are based on data available on PubChem nih.gov.

Q & A

Q. What strategies mitigate challenges in replicating prior this compound studies?

- Methodological Answer : Contact original authors for raw data or unpublished protocols. Use platforms like Zenodo to share replication datasets. Perform power analyses to ensure adequate sample sizes and document all deviations from original methods .

Methodological Frameworks

How to formulate a hypothesis-driven research question for this compound using the PICO framework?

- Methodological Answer :

- Population : Specific biological targets (e.g., cancer cell lines).

- Intervention : this compound treatment at defined concentrations.

- Comparison : Existing inhibitors or negative controls.

- Outcome : Quantifiable metrics (e.g., apoptosis rate, IC50).

Refine the question using FINER criteria to ensure feasibility and novelty .

Q. What steps ensure rigorous peer review of this compound research manuscripts?

- Methodological Answer : Submit to journals requiring raw data deposition (e.g., via Figshare). Address reviewer critiques with additional experiments (e.g., dose-response validation) or statistical re-analysis. Use tools like GRAMS to provide transparent spectral data .

Data Management & Collaboration

Q. How to design a collaborative workflow for studying this compound across institutions?

Q. What guidelines govern the use of secondary data in this compound research?

- Methodological Answer : Adhere to copyright laws and cite original sources. Use repositories like ChEMBL for bioactivity data, ensuring proper attribution. For unpublished data, obtain written permission and document terms of use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.